molecular formula C22H20N4O2S2 B2938744 N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532969-83-8

N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No. B2938744
M. Wt: 436.55
InChI Key: YCHJZKYORYRAHV-UHFFFAOYSA-N
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Description

The compound you mentioned contains several structural components including a thiazole ring, an indole ring, and a benzamide group. Thiazoles are a type of heterocyclic compound that have been found in many biologically active compounds . They have been used in the development of various drugs with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .


Molecular Structure Analysis

The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The indole ring is a fused ring system consisting of a benzene ring and a pyrrole ring. The benzamide group consists of a benzene ring attached to an amide group.


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of the specific compound you mentioned would depend on the other structural components in the molecule.

Scientific Research Applications

Inhibitory Activity and Drug Design

The compound N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is of significant interest in medicinal chemistry due to its structural similarity to various thiazole derivatives that have been evaluated for biological activities. For instance, derivatives such as ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates have shown potent inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a target for the treatment of type 2 diabetes and obesity. These compounds serve as rapid reversible inhibitors, highlighting the potential of thiazole-containing compounds in drug discovery and design (Navarrete-Vázquez et al., 2012).

Anticancer Activity

Another area of application for compounds with similar structures is in anticancer research. A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and tested against various cancer cell lines. These studies have shown that certain derivatives exhibit moderate to excellent anticancer activity, underlining the importance of structural variations in the thiazole backbone for developing new anticancer agents (Ravinaik et al., 2021).

Corrosion Inhibition

The structural motif found in N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is also explored for its potential in corrosion inhibition. Benzothiazole derivatives have been studied for their effectiveness in protecting metals against corrosion, indicating the versatility of thiazole derivatives in applications beyond pharmaceuticals. These findings suggest a pathway for the development of novel corrosion inhibitors that could offer enhanced stability and efficiency (Hu et al., 2016).

Antiallergy Agents

Further research into thiazolyl derivatives has led to the discovery of compounds with significant antiallergy activity. For example, N-(4-substituted-thiazolyl)oxamic acid derivatives have been found to be more potent than traditional antiallergy medications in rat models. This illustrates the potential of thiazole compounds in the development of new treatments for allergic reactions and related conditions (Hargrave et al., 1983).

Future Directions

The future directions for research on this compound would likely depend on its biological activity. Given the wide range of activities associated with thiazoles, there could be many potential directions for future research .

properties

IUPAC Name

N-[2-[3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S2/c27-20(25-22-24-11-13-29-22)15-30-19-14-26(18-9-5-4-8-17(18)19)12-10-23-21(28)16-6-2-1-3-7-16/h1-9,11,13-14H,10,12,15H2,(H,23,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHJZKYORYRAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

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